molecular formula C13H18O B7866637 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol

Cat. No.: B7866637
M. Wt: 190.28 g/mol
InChI Key: IZVAQIODUYKHDL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1-(3,4-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(3,14)11-6-7-11/h4-5,8,11,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVAQIODUYKHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Aryl Substituted Cyclopropyl Alcohols in Advanced Chemical Synthesis

Aryl-substituted cyclopropyl (B3062369) alcohols, such as 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol, are valuable intermediates in organic synthesis due to the inherent reactivity of the three-membered ring and the electronic influence of the aryl substituent. The cyclopropyl group, with its high ring strain, can undergo a variety of ring-opening reactions, providing access to a diverse range of molecular architectures that would be challenging to synthesize through other methods.

The presence of an aryl group directly attached to the cyclopropyl carbinol system plays a crucial role in modulating its reactivity. The aryl moiety can stabilize carbocationic intermediates formed during reactions, influencing the regioselectivity and stereoselectivity of ring-opening processes. For instance, the electron-donating nature of the cyclopropyl group can activate the adjacent phenyl ring. unl.pt This interplay of electronic effects is fundamental to the synthetic utility of these compounds.

Aryl-substituted cyclopropyl alcohols are key precursors for generating cyclopropylcarbinyl cations, which are versatile intermediates in a variety of synthetic transformations. rsc.org These cations can undergo rearrangements to form homoallylic or cyclobutane (B1203170) structures, or be trapped by nucleophiles to yield a range of functionalized products. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The following table summarizes some of the key transformations involving aryl-substituted cyclopropyl alcohols:

Reaction TypeDescriptionResulting Structures
Acid-Catalyzed Ring OpeningThe cyclopropane (B1198618) ring opens under acidic conditions, often with the formation of a carbocation intermediate that can be trapped by nucleophiles.Functionalized homoallylic alcohols, ethers, or esters.
Oxidative Ring OpeningThe use of oxidizing agents can lead to the cleavage of the cyclopropane ring and the formation of new functional groups.1,3-Diketones or other bifunctional compounds.
Rearrangement ReactionsUnder specific conditions, the carbon skeleton can rearrange to form larger rings or acyclic structures with defined stereochemistry.Cyclobutane derivatives, substituted alkenes.
Cyclization ReactionsThe alcohol moiety can participate in intramolecular reactions following the ring-opening of the cyclopropyl group to form heterocyclic systems.Tetrahydrofurans, lactones, and other oxygen-containing heterocycles. chemicalbook.com

These transformations highlight the role of aryl-substituted cyclopropyl alcohols as versatile building blocks in the construction of complex molecular frameworks.

Overview of Research Directions for the 1 Cyclopropyl 1 3,4 Dimethylphenyl Ethanol Scaffold

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclopropyl Alcohol Framework

Grignard Reagent and Other Organometallic Addition Reactions

The most direct and widely utilized method for the synthesis of tertiary alcohols is the addition of an organometallic reagent to a ketone. For the preparation of this compound, this strategy can be implemented in two primary ways:

Addition of a cyclopropyl Grignard reagent to an aryl ketone: This involves the reaction of cyclopropylmagnesium bromide with 1-(3,4-dimethylphenyl)ethanone. The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.orglibretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. libretexts.org

Addition of an ethyl Grignard reagent to a cyclopropyl ketone: An alternative, though potentially more synthetically demanding route, involves the addition of ethylmagnesium bromide to cyclopropyl(3,4-dimethylphenyl)methanone.

The Grignard reaction is highly effective for creating tertiary alcohols. youtube.com While cyclopropyl Grignard reagents are known to be stable, care must be taken to avoid conditions that could promote ring-opening side reactions. nih.gov The reaction is typically robust and provides good yields for a variety of substrates.

Table 1: Representative Grignard Synthesis of this compound
Reactant 1Reactant 2SolventProduct
1-(3,4-dimethylphenyl)ethanoneCyclopropylmagnesium bromideAnhydrous THF or Diethyl EtherThis compound

Cyclopropanation Reactions: Variants for Spirocyclic and Fused Systems

An alternative strategy involves forming the cyclopropane (B1198618) ring on a pre-existing alcohol precursor. The Simmons-Smith cyclopropanation is a powerful method for converting alkenes into cyclopropanes stereospecifically. nih.govwikipedia.org For the target molecule, this would entail the cyclopropanation of the allylic alcohol precursor, 2-(3,4-dimethylphenyl)but-3-en-2-ol.

In this reaction, a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (or diethylzinc (B1219324) in the Furukawa modification), adds a methylene (B1212753) group across the double bond. nih.govthermofisher.com A key advantage of this method for allylic alcohols is the directing effect of the hydroxyl group, which coordinates to the zinc reagent and delivers the methylene group to the syn face of the double bond, leading to high diastereoselectivity. stackexchange.com

This type of reaction is versatile and has been extended to create more complex structures. Variants of cyclopropanation are crucial in synthesizing spirocyclic and fused-ring systems, where the cyclopropane is incorporated into a more complex scaffold. acs.orgrsc.orgnih.govacs.orgrsc.org For example, intramolecular cyclopropanation can lead to bicyclic systems, while the reaction of cyclic alkenes provides access to fused cyclopropane derivatives. The Corey-Chaykovsky reaction, using sulfur ylides, is another common method for cyclopropanation, particularly of electron-deficient alkenes like those in chalcones, which can be used to generate highly functionalized cyclopropanes. nih.gov

Reductive Cyclization and Annulation Approaches

Reductive cyclization methods offer another pathway to the cyclopropyl alcohol framework, often involving the formation of the three-membered ring through an intramolecular carbon-carbon bond formation coupled with a reduction step. These methods can be particularly useful for constructing densely functionalized or sterically hindered cyclopropane systems.

One such approach involves the reductive cyclization of unsaturated enediones. For instance, treatment of certain bicyclic enediones with dissolving metals like lithium in liquid ammonia (B1221849) can induce a cyclization to form a cyclopropanol (B106826) fused to the ring system. datapdf.com While not a direct route to the target molecule, this demonstrates the principle of forming a C-C bond to create the cyclopropane ring via an electron transfer mechanism.

More modern approaches can involve photocatalyzed radical/polar crossover processes. In these reactions, a photocatalytically generated radical adds to a precursor, and subsequent reduction of the radical intermediate to an anion triggers an intramolecular substitution to close the cyclopropane ring. organic-chemistry.org These annulation strategies provide access to a wide range of substituted cyclopropanes under mild conditions. organic-chemistry.orgacs.org

Kulinkovich Reductive Cyclopropanation

The Kulinkovich reaction is a distinct and powerful method for synthesizing 1-substituted cyclopropanols from carboxylic esters. organic-chemistry.orgwikipedia.org This reaction utilizes a Grignard reagent (typically with a β-hydrogen, like ethylmagnesium bromide) and a catalytic amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄. nrochemistry.comyoutube.com

The mechanism involves the initial formation of a thermally unstable dialkyltitanium species, which undergoes β-hydride elimination to form a titanacyclopropane intermediate. organic-chemistry.orgacsgcipr.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. The process involves a double alkylation of the ester's carbonyl group, ultimately forming the cyclopropanol product after hydrolysis. wikipedia.orgyoutube.com

To synthesize a structure related to the target compound, one could start with methyl 3,4-dimethylbenzoate. Reaction with ethylmagnesium bromide in the presence of Ti(OiPr)₄ would yield 1-(3,4-dimethylphenyl)cyclopropanol. This secondary alcohol could then be converted to the target tertiary alcohol via oxidation to the corresponding ketone followed by the addition of a methyl Grignard reagent. The Kulinkovich reaction is valued for its ability to construct the cyclopropanol core directly from readily available esters. nrochemistry.com

Table 2: Key Features of the Kulinkovich Reaction
ComponentRoleExample
SubstrateCarbonyl sourceCarboxylic Ester (e.g., Methyl 3,4-dimethylbenzoate)
ReagentForms organotitanium speciesGrignard Reagent (e.g., EtMgBr, PrMgBr)
CatalystMediates cyclopropanationTitanium(IV) Alkoxide (e.g., Ti(OiPr)₄)
Key IntermediateReactive cyclopropanating agentTitanacyclopropane
Product TypeForms the core framework1-Substituted Cyclopropanol

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can achieve exceptional levels of enantioselectivity, which is often difficult to attain with conventional methods. nih.gov

Enantioselective Reductions of Prochiral Ketones (e.g., 1-(3,4-dimethylphenyl)ethanone)

A chemoenzymatic strategy to produce enantiomerically pure this compound can begin with the asymmetric synthesis of a chiral precursor. The biocatalytic reduction of the prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, yields the chiral secondary alcohol, (S)- or (R)-1-(3,4-dimethylphenyl)ethanol. researchgate.net This transformation is a key step in producing optically active building blocks. nih.gov

A variety of biocatalysts, including isolated ketoreductase (KRED) enzymes and whole-cell systems, are effective for this type of reduction. rsc.orgtandfonline.comnih.gov Research has demonstrated the successful bioreduction of 1-(3,4-dimethylphenyl)ethanone using whole-cell biocatalysts from various plant roots. researchgate.net In one study, sugar beet (Beta vulgaris) roots provided the corresponding chiral alcohol in up to 88.2% yield and with an enantiomeric excess (ee) of 97.2% for the (S)-enantiomer. researchgate.net Even higher selectivity (>99% ee) was achieved using sugar beet cell cultures. researchgate.net These processes rely on alcohol dehydrogenases within the cells, which use cofactors like NAD(P)H to deliver a hydride to the ketone. researchgate.net

The resulting enantiopure 1-(3,4-dimethylphenyl)ethanol (B1345112) can then be converted to the target tertiary alcohol through subsequent chemical steps, preserving the stereocenter if the reaction pathway is designed accordingly. This combination of a highly selective enzymatic step with robust chemical transformations exemplifies a powerful chemoenzymatic approach. acs.orgresearchgate.netrsc.org

Table 3: Bioreduction of 1-(3,4-dimethylphenyl)ethanone Using Various Plant Root Biocatalysts researchgate.net
Biocatalyst (Plant Root)Yield (%)Enantiomeric Excess (ee %)Configuration
Sugar beet (Beta vulgaris)88.297.2S
Carrot (Daucus carota)68.596.8S
Parsnip (Pastinaca sativa)74.396.5S
Radish (Raphanus sativus)44.188.4R
Sugar beet cell culturesup to 88.2>99S

Application of Natural Deep Eutectic Solvents (NADES) in Biocatalysis

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Natural Deep Eutectic Solvents (NADES) have emerged as promising green and biodegradable solvent systems for biocatalysis. matilda.scienceresearchgate.net These solvents are formed by mixing natural compounds like choline (B1196258) chloride with hydrogen bond donors such as sugars, urea, or glycerol. mdpi.com

While the direct biocatalytic synthesis of this compound in NADES has not been explicitly reported, the principles of biocatalysis in these media can be applied to key synthetic steps. For instance, the enzymatic reduction of a suitable precursor ketone, 1-(3,4-dimethylphenyl)cyclopropyl methyl ketone, to the corresponding chiral alcohol is a plausible application. Hydrolases, such as lipases and esterases, are known to catalyze stereoselective reductions in NADES, often with enhanced activity and stability compared to conventional aqueous or organic solvents. researchgate.netmdpi.com

The pioneering work by Kazlauskas and co-workers demonstrated the feasibility of running biocatalytic reactions in NADES, showing significantly improved performance for certain enzymatic transformations. mdpi.com For the synthesis of chiral alcohols, the choice of NADES components and the water content are critical parameters that can influence both the reaction rate and the enantioselectivity of the enzymatic reduction.

Table 1: Examples of Biocatalytic Reductions in NADES Relevant to Chiral Alcohol Synthesis

Enzyme SourceSubstrateNADES SystemProduct Enantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CALB)AcetophenoneCholine chloride:Glycerol>99% mdpi.com
Horse Liver Alcohol Dehydrogenase (HLADH)Prochiral ketonesCholine chloride:UreaHighGeneral Knowledge
Plant-derived oxidoreductasesVarious ketonesBetaine:GlycerolVariableGeneral Knowledge

This table presents representative data for analogous reactions to illustrate the potential of NADES in biocatalysis for synthesizing chiral alcohols, as direct data for this compound is not available.

Multi-Step Synthesis Pathways from Precursors

The construction of this compound can be achieved through various multi-step synthetic sequences, which allow for the precise installation of the required structural features.

Incorporation of the 3,4-Dimethylphenyl Moiety

A crucial step in the synthesis is the introduction of the 3,4-dimethylphenyl group. This can be accomplished through several established organometallic reactions. One common approach involves the use of a Grignard reagent derived from 4-bromo-1,2-dimethylbenzene. This organomagnesium compound can then be reacted with a suitable electrophile, such as cyclopropyl methyl ketone, to form the tertiary alcohol directly.

Alternatively, Friedel-Crafts acylation of 1,2-dimethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield 1-(3,4-dimethylphenyl)cyclopropyl methanone. Subsequent reaction of this ketone with a methylating agent, such as methylmagnesium bromide or methyllithium, would provide the target tertiary alcohol.

Another strategy involves the reaction of 3,4-dimethylaniline (B50824) to form an intermediate that can be further functionalized. For example, diazotization of 3,4-dimethylaniline followed by a Sandmeyer-type reaction could introduce other functional groups that facilitate the coupling with the cyclopropyl ethanol (B145695) moiety. google.com

Table 2: Potential Reactions for Incorporating the 3,4-Dimethylphenyl Moiety

Reaction TypeReactantsReagents/CatalystsProduct Type
Grignard Reaction4-bromo-1,2-dimethylbenzene, Cyclopropyl methyl ketoneMg, etherTertiary alcohol
Friedel-Crafts Acylation1,2-dimethylbenzene, Cyclopropanecarbonyl chlorideAlCl₃Ketone
Nucleophilic addition to ketone1-(3,4-dimethylphenyl)cyclopropyl methanoneCH₃MgBr or CH₃LiTertiary alcohol

Sequential Functionalization Strategies for Cyclopropane Intermediates

The synthesis of the target molecule can also be approached by first constructing a functionalized cyclopropane ring and then introducing the aryl and alcohol functionalities. The Simmons-Smith cyclopropanation of an appropriate alkene is a widely used method for forming the cyclopropane ring. rsc.org

Donor-acceptor cyclopropanes are versatile intermediates that can undergo various ring-opening and functionalization reactions. nih.gov For instance, a cyclopropane bearing a leaving group and an activating group can react with a 3,4-dimethylphenyl nucleophile.

The Corey-Chaykovsky reaction provides another route to cyclopropyl ketones from α,β-unsaturated ketones (chalcones). nih.gov For example, the reaction of a chalcone (B49325) derived from 3,4-dimethylbenzaldehyde (B1206508) with a sulfur ylide would generate a cyclopropyl ketone, which can then be converted to the tertiary alcohol.

Furthermore, palladium-catalyzed C-H activation of cyclopropanes has emerged as a powerful tool for their functionalization, allowing for the introduction of various substituents with high selectivity. nih.gov

Table 3: Strategies for the Functionalization of Cyclopropane Intermediates

MethodPrecursorReagentsIntermediate/ProductReference
Simmons-Smith ReactionAllylic alcoholCH₂I₂, Zn-CuCyclopropylmethanol rsc.org
Corey-Chaykovsky Reaction2-HydroxychalconeTrimethylsulfoxonium iodide, NaH1-Acyl-2-(ortho-hydroxyaryl)cyclopropane nih.gov
Pd-catalyzed C-H ActivationCyclopropanecarboxylic acidPd(OAc)₂, Ligand, Organoboron reagentSubstituted cyclopropanecarboxylic acid nih.gov

Stereochemical Aspects and Chiral Transformations of 1 Cyclopropyl 1 3,4 Dimethylphenyl Ethanol

Absolute Configuration Determination and Stereoisomer Characterization Methodologies

The unambiguous determination of the absolute configuration and the precise measurement of enantiomeric purity are foundational to the study of chiral molecules like 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol. A combination of spectroscopic and chromatographic techniques is employed to characterize its stereoisomers.

Spectroscopic Techniques for Stereochemical Assignment

Determining the absolute stereochemistry of a chiral center is a critical step in asymmetric synthesis. For chiral alcohols, several spectroscopic methods are available. Chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide information about the three-dimensional structure of a molecule by measuring the differential absorption of left and right circularly polarized light. rsc.org The experimental spectrum is then compared with quantum mechanical calculations for a known configuration (R or S) to make an assignment. rsc.org

Another powerful technique involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent. Riguera's method, for example, involves the formation of diastereomeric esters with (R)- and (S)-α-methoxyphenylacetic acid (MPA). nih.gov By analyzing the differences in the 1H NMR chemical shifts (ΔδRS) of the protons near the chiral center in the two diastereomers, the absolute configuration of the alcohol can be deduced. nih.gov For secondary alcohols, a consistent pattern of positive and negative Δδ values for protons on either side of the chiral carbinol carbon allows for a reliable assignment. nih.gov While this compound is a tertiary alcohol, similar derivatization strategies and principles can be applied.

Table 1: Spectroscopic Methods for Absolute Configuration Determination

Technique Principle Application Example
Vibrational Circular Dichroism (VCD) Measures differential absorption of left and right circularly polarized infrared light. Comparison of experimental and calculated spectra to assign R/S configuration to chiral molecules. rsc.org
Electronic Circular Dichroism (ECD) Measures differential absorption of left and right circularly polarized UV-Vis light. Used alongside VCD and specific rotation for unambiguous stereochemical assignment. rsc.org
NMR with Chiral Derivatizing Agents (e.g., Riguera's Method) Formation of diastereomers with a chiral agent (e.g., MPA) causes observable differences in NMR chemical shifts. Assignment of absolute configuration to chiral secondary alcohols by analyzing ΔδRS values. nih.gov

Chromatographic Methods for Enantiomeric Purity Analysis (e.g., Chiral GC)

Gas chromatography (GC) with a chiral stationary phase (CSP) is a highly effective and widely used technique for separating enantiomers and determining the enantiomeric purity of volatile compounds. chromatographyonline.com For alcohols structurally similar to this compound, cyclodextrin-based CSPs are particularly useful. gcms.cz Cyclodextrins are chiral, torus-shaped macromolecules that can form temporary inclusion complexes with analytes. chromatographyonline.comgcms.cz Chiral recognition occurs due to differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase. researchgate.net

In the analysis of the closely related compound 1-(3,4-dimethylphenyl)ethanol (B1345112), a β-DEX™ 120 column, which utilizes a derivatized β-cyclodextrin, has demonstrated successful enantiomeric separation. gcms.cz The separation factor (α), which is the ratio of the retention factors of the two enantiomers, is a measure of the column's enantioselectivity. A higher α value indicates better separation. The oven temperature plays a crucial role, with lower temperatures generally leading to increased separation factors and better resolution. gcms.cz

Table 2: Chiral GC Separation of 1-(3,4-dimethylphenyl)ethanol

Chiral Stationary Phase Separation Factor (α) at 140°C
α-DEX™ 120 Not Separated
β-DEX™ 120 1.043
γ-DEX™ 120 1.026

Data sourced from a study on chiral cyclodextrin (B1172386) capillary GC columns. gcms.cz

Enantioselective Synthesis and Chiral Induction Strategies

The synthesis of single-enantiomer chiral compounds is a major goal in modern organic chemistry. Strategies for producing enantiomerically enriched this compound can involve asymmetric catalysis or biocatalysis.

Asymmetric Catalysis (e.g., Metalloradical, Phosphoric Acid, Silver-Catalyzed Transformations)

Asymmetric catalysis offers a powerful route to chiral cyclopropane-containing molecules. mdpi.com Metalloradical catalysis, for instance, has been successfully employed for the asymmetric cyclopropanation of alkenes. Cobalt(II)-based complexes with chiral porphyrin-type ligands can catalyze the reaction of diazo compounds with alkenes to produce chiral cyclopropanes with high diastereo- and enantioselectivity. researchgate.net This approach could be envisioned for constructing the chiral cyclopropyl (B3062369) moiety in a precursor to the target molecule.

Alternatively, the chiral center could be installed via an asymmetric addition to a prochiral ketone, such as 3,4-dimethylphenyl cyclopropyl ketone. This transformation can be achieved using various chiral catalysts, including those based on chiral phosphoric acids or metal complexes, which activate the ketone and control the facial selectivity of the nucleophilic attack by a methyl group equivalent. Such methods are well-established for the synthesis of chiral tertiary alcohols.

Biocatalytic Stereocontrol in Chiral Alcohol Synthesis

Biocatalysis provides a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral alcohols. mdpi.comresearchgate.net Enzymes, particularly oxidoreductases found in whole microbial cells or plant tissues, can reduce prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity. mdpi.com

A study on the asymmetric bioreduction of 1-(3,4-dimethylphenyl)ethanone, a direct precursor to the analogous compound 1-(3,4-dimethylphenyl)ethanol, highlights the potential of this approach. researchgate.net Various vegetable roots were screened as biocatalysts, with sugar beet (Beta vulgaris) proving to be the most effective, yielding the (S)-alcohol with high enantiomeric excess. researchgate.net Furthermore, cell cultures of sugar beet, both normal and transformed, demonstrated even higher selectivity, achieving enantiomeric excesses of over 99%. researchgate.net This biocatalytic reduction strategy could be directly applicable to the synthesis of chiral this compound from the corresponding cyclopropyl ketone.

Table 3: Bioreduction of 1-(3,4-dimethylphenyl)ethanone using Plant Biocatalysts

Biocatalyst Product Yield (%) Enantiomeric Excess (ee, %)
Sugar Beet (Beta vulgaris) Roots (S)-1-(3,4-dimethylphenyl)ethanol 88.2 97.2
Sugar Beet (Normal Cell Culture) (S)-1-(3,4-dimethylphenyl)ethanol 62.1 >99
Sugar Beet (Transformed Cell Culture) (S)-1-(3,4-dimethylphenyl)ethanol 88.2 >99

Data from a study on the plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. researchgate.net

Stereospecific Reactions and Mechanistic Implications

The stereocenter in a chiral cyclopropyl carbinol like this compound can exert significant influence on subsequent chemical transformations. The hydroxyl group can act as a directing group, controlling the stereochemical outcome of reactions at nearby functional groups. nih.govacs.org This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

The rigid structure of the cyclopropyl ring is key to this stereocontrol, as it locks the molecule into specific conformations, allowing for effective transmission of stereochemical information. nih.gov For example, in studies on alkenyl cyclopropyl carbinol derivatives, the carbinol's hydroxyl group has been shown to direct Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions on the adjacent double bond, leading to the formation of a single diastereomer. nih.govacs.org This remarkable selectivity emphasizes the unique role of the cyclopropyl carbinol motif as a rigid scaffold for directing stereoselective reactions. nih.gov The mechanistic implication is that the substrate, guided by the stereochemistry of the alcohol, pre-organizes the transition state of the reaction to favor attack from one diastereotopic face, leading to a highly stereospecific outcome.

Stereochemical Outcomes in Cyclopropane (B1198618) Ring-Opening Reactions

No specific studies detailing the stereochemical outcomes of cyclopropane ring-opening reactions for this compound have been found.

Stereocontrol in Annulation Processes

There is no available research on the stereocontrol in annulation processes involving this compound.

Dynamic Stereochemistry and Conformational Analysis

Specific conformational analysis and studies on the dynamic stereochemistry of this compound are not present in the available scientific literature.

Chemical Reactivity and Transformation Studies of 1 Cyclopropyl 1 3,4 Dimethylphenyl Ethanol

Reactions Involving the Tertiary Hydroxyl Functional Group

The tertiary hydroxyl group in 1-cyclopropyl-1-(3,4-dimethylphenyl)ethanol is a versatile functional handle. As with other alcohols, its oxygen atom is nucleophilic, and the O-H bond can be readily cleaved. msu.edu A primary role of the hydroxyl group in this system is its ability to be converted into a good leaving group upon protonation by a Brønsted acid or activation with a Lewis acid. This departure generates a tertiary cyclopropylcarbinyl cation, a key intermediate that unlocks the reactivity of the adjacent cyclopropane (B1198618) ring. acs.org

A direct transformation involving the hydroxyl group is dehydrative coupling. For instance, in the presence of a Brønsted acid catalyst, cyclopropyl (B3062369) carbinols can react with nucleophiles, such as arenes or other alcohols, to form new carbon-carbon or carbon-oxygen bonds without rearrangement of the cyclopropyl moiety. acs.org This method provides a regioselective protocol for producing substituted cyclopropyl derivatives. acs.org Furthermore, stereoselective nucleophilic substitution at the quaternary carbon center has been developed for cyclopropyl carbinol derivatives, allowing the construction of highly congested tertiary ethers with complete inversion of configuration using alcohols or phenols as nucleophiles. researchgate.net The hydroxyl group can also exert a strong directing effect in reactions occurring at other parts of a molecule, such as in the diastereoselective cyclopropanation or epoxidation of nearby alkenyl chains. researchgate.net

Reaction TypeReagents/CatalystProduct TypeKey Feature
Dehydrative CouplingBrønsted Acid (e.g., Brookhart's acid)Substituted CyclopropanesFormation of C-C or C-O bonds without ring rearrangement. acs.org
Stereoinvertive EtherificationLewis Acid, Alcohol/PhenolTertiary Homoallyl EthersNucleophilic substitution at the quaternary carbon with inversion of configuration. researchgate.net

Cyclopropane Ring-Opening Reactions and Their Applications

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. When combined with the adjacent tertiary alcohol, which can stabilize a positive charge, the system is primed for a variety of transformations that cleave one of the cyclopropyl C-C bonds.

Lewis acids play a crucial role in activating the hydroxyl group, facilitating its departure as water and generating the pivotal cyclopropylcarbinyl cation. thieme-connect.com This cation is often non-classical and highly reactive, readily undergoing ring-opening to form a more stable homoallylic carbocation. This intermediate can then be trapped by various nucleophiles. A notable application is the synthesis of amides, where an acid catalyst promotes the ring-opening of a cyclopropyl carbinol in acetonitrile, which acts as both the solvent and the nitrogen source. researchgate.net

Another powerful application is in dehydrative, ring-opening cyclizations. Using a catalyst like bismuth(III) triflate (Bi(OTf)₃), cyclopropyl carbinols tethered to an ester group can undergo ring-opening and subsequent intramolecular attack by the ester's carbonyl oxygen. thieme-connect.com This cascade reaction forms α-alkylidene-γ-butyrolactones, which are common frameworks in natural products. thieme-connect.com The regioselectivity of the cyclopropane C-C bond cleavage is often controlled by the formation of the most stable carbocation intermediate. thieme-connect.com

Catalyst/ReagentNucleophile/TetherProductReference
Bi(OTf)₃Tethered Esterα-Alkylidene-γ-butyrolactone thieme-connect.com
H⁺ (Acid Catalyst)AcetonitrileHomoallylic Amide researchgate.net

Transition metals, particularly palladium and nickel, offer powerful catalytic cycles for the ring-opening and functionalization of cyclopropyl systems. While many examples start from the corresponding cyclopropyl ketones, the principles are highly relevant. For instance, nickel can catalyze the borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron, leading to the synthesis of 4-oxoalkylboronates. organic-chemistry.orgresearchgate.net This reaction involves the oxidative cyclization of the ketone onto a nickel(0) center, followed by C-C bond cleavage. organic-chemistry.org Similarly, palladium catalysts can achieve the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org

For cyclopropyl carbinol systems specifically, palladium catalysis can be used in tandem Heck-ring-opening reactions. acs.org In these processes, an initial carbopalladation event is followed by a β-carbon fragmentation that cleaves the cyclopropane ring, with the presence and position of the alcohol group often controlling the regioselectivity of the C-C bond cleavage. acs.org

Catalyst SystemSubstrate ClassReactionProduct
Ni(cod)₂ / IMes·HClAryl Cyclopropyl KetonesBorylative Ring Opening4-Oxoalkylboronates organic-chemistry.orgresearchgate.net
Pd(OAc)₂ / PCy₃Aryl Cyclopropyl KetonesStereoselective Ring Opening(E)-α,β-Unsaturated Ketones rsc.org
Palladium CatalystAlkenyl Cyclopropyl CarbinolsTandem Heck–Ring-OpeningRing-Opened Alkenyl Alcohols acs.org

The cyclopropylmethyl radical is a classic "radical clock" due to its extremely fast ring-opening to the but-3-enyl radical, with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37 °C. This rapid, irreversible rearrangement makes it a useful probe for radical reaction mechanisms. For a compound like this compound, a radical can be generated at the carbinol carbon, for example, through homolytic cleavage of a derivative or via deoxygenation. The presence of the aryl group stabilizes the initial radical, which can decrease the rate of rearrangement compared to an unsubstituted cyclopropylmethyl radical.

Oxidative radical ring-opening/cyclization reactions are a key application. nih.gov For cyclopropanols, an oxygen-centered radical can be generated via homolytic cleavage of the O-H bond, which then triggers a ring-opening to form a β-keto alkyl radical. nih.gov This radical can then participate in further reactions, such as intramolecular cyclization onto an aromatic ring. nih.gov Photocatalysis can also initiate these transformations, for example, in the alkylation, ring-opening, and cyclization cascade of cyclopropyl olefins. nih.gov

Initiation MethodIntermediateTransformationTypical Outcome
Photoredox CatalysisCyclopropyl-substituted carbon radicalAlkylation/Ring-Opening/CyclizationPartially saturated naphthalenes nih.gov
Oxidative (e.g., Ag(II)/K₂S₂O₈)Cycloalkoxy radicalRing-Opening/HalogenationDistal chlorinated ketones nih.gov
Photoreduction of KetoneDistonic radical anionIntramolecular [3+2] CycloadditionPolycyclic cyclopentanes nih.gov

The reactive intermediates generated from cyclopropyl carbinols can also be trapped by sulfur nucleophiles to construct sulfur-containing heterocycles. A notable example is the concise synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanols. rsc.org In this process, a cyclopropyl carbinol reacts with a sulfur source, such as potassium sulfide (B99878) (K₂S), in a polar aprotic solvent like DMSO at high temperatures. The reaction proceeds through a ring-opening/annulation cascade, involving C-S bond formation to build the thiophene ring. rsc.org This method provides a direct route to highly functionalized thiophenes, which are important structural units in materials science and pharmaceuticals. The reaction of donor-acceptor cyclopropanes with potassium p-toluenethiosulfonate has also been shown to provide a facile route to dithiolanes. organic-chemistry.org

SubstrateSulfur SourceConditionsProduct
1-Cyclopropyl-1-phenylethanolK₂SDMSO, 120-140 °C5-Phenylthiophene-2-carbaldehyde rsc.org
Donor-Acceptor CyclopropanesPotassium p-toluenethiosulfonate-Dithiolanes organic-chemistry.org

Annulation, Cascade, and Rearrangement Reactions

The generation of the cyclopropylcarbinyl cation is often the entry point into complex cascade reactions that can rapidly build molecular complexity. 20.210.105 These cascades are powerful synthetic tools that form multiple bonds in a single operation. For example, a mechanochemical cascade cyclization of cyclopropyl ketones with 1,2-diaminoarenes has been developed for the direct synthesis of benzimidazoles, involving ring-opening, cyclization, and a retro-Mannich reaction. nih.gov

Rearrangement reactions are also common. The initially formed carbocation can undergo Wagner-Meerwein type shifts to form more stable cationic intermediates before being trapped. Depending on the substitution pattern, the cyclopropylcarbinyl cation can rearrange to a cyclobutyl cation or, more commonly, open to a homoallylic cation. The fate of these intermediates is highly dependent on the substituents on both the cyclopropane ring and the carbinol carbon. thieme-connect.com Annulation reactions, where a new ring is formed, are also a frequent outcome of these cascades. For example, photoredox-mediated [3+2] annulation of cyclopropenes with cyclopropylanilines can be used to construct bicyclo[3.1.0]hexanes. researchgate.net While starting materials differ, the underlying principle of using the strained ring as a latent dipole for cycloadditions is a key concept in the chemistry of cyclopropanes. nih.govresearchgate.net

Lack of Specific Research Data on the Chemical Reactivity and Transformation of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research specifically detailing the chemical reactivity and transformation studies of the compound This compound . Consequently, the generation of a detailed article focusing on the formation of heterocyclic systems, involvement in multi-component and cascade processes, and specific structure-reactivity relationships for this particular compound is not possible at this time.

The requested article outline pertains to highly specific areas of synthetic organic chemistry:

Computational and Theoretical Investigations on 1 Cyclopropyl 1 3,4 Dimethylphenyl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. For a chiral alcohol like 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol, DFT methods can provide deep insights into its behavior at a molecular level. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Stability Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For this compound, rotations around the single bonds—specifically the bond connecting the cyclopropyl (B3062369) group to the carbinol carbon and the bond between the carbinol carbon and the dimethylphenyl ring—give rise to various conformers.

A conformational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would begin by systematically rotating these bonds to map the potential energy surface. This process identifies all possible low-energy conformers (local minima) and the transition states that separate them. The relative energies of these conformers can then be calculated with high accuracy, allowing for the prediction of the most stable, or ground-state, conformation. Factors influencing conformational stability include steric hindrance between the bulky cyclopropyl and dimethylphenyl groups, as well as potential intramolecular hydrogen bonding involving the hydroxyl group.

The results of such an analysis are typically presented in a data table, ranking the conformers by their relative stability.

Illustrative Conformational Energy Data

Conformer Dihedral Angle (°)* Relative Energy (kcal/mol) Population (%)
1 180 0.00 75.2
2 65 1.25 15.5
3 -65 1.25 15.5
4 0 3.50 3.8

Note: This data is illustrative for a hypothetical analysis. The dihedral angle represents the rotation around the C(phenyl)-C(hydroxyl) bond.

Elucidation of Reaction Mechanisms through Transition State Analysis

DFT is instrumental in studying the mechanisms of chemical reactions. For the synthesis or reactions of this compound, DFT calculations can be used to locate the transition state (TS) structures along a proposed reaction coordinate. The transition state is the highest energy point on the lowest energy path between reactants and products.

By calculating the energy of the reactants, products, and the transition state, the activation energy (energy barrier) for the reaction can be determined. This information is vital for predicting reaction rates and understanding why certain reaction pathways are favored over others. For instance, in the synthesis involving the addition of a cyclopropyl Grignard reagent to 3,4-dimethylacetophenone, DFT could model the approach of the reagent, the formation of the new carbon-carbon bond, and the subsequent protonation step, elucidating the stereochemical outcome of the reaction.

Calculation of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals. nih.gov

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. Fukui functions and dual descriptors are more advanced tools that can predict the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. blogspot.com For this compound, these calculations would likely indicate that the oxygen atom of the hydroxyl group and the π-system of the aromatic ring are key sites for chemical reactions.

Table of Illustrative Electronic Properties

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy 0.5
HOMO-LUMO Gap 7.0
Electronegativity (χ) 3.0
Chemical Hardness (η) 3.5

Note: These values are typical for a molecule of this type and are for illustrative purposes only.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. sigmaaldrich.com DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org

The process involves first optimizing the molecular geometry of the most stable conformer(s). Then, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed to compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). amadischem.com A strong correlation between the predicted and experimental NMR spectra provides powerful evidence for the correct structural assignment.

Advanced Computational Methodologies in Stereochemistry and Dynamics

While DFT provides a static picture of molecular properties, other computational techniques can explore the dynamic behavior of molecules.

Molecular Dynamics Simulations for Conformational Exchange

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can provide insights into the dynamic exchange between its different stable conformations.

An MD simulation would show how the molecule transitions from one low-energy conformation to another by overcoming the energy barriers. This allows for the study of the timescales of these conformational changes and can reveal complex dynamic behaviors that are not apparent from static DFT calculations alone. These simulations are particularly useful for understanding how the molecule behaves in solution and how its shape fluctuates over time, which can be important for its interaction with other molecules or biological targets.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

A comprehensive search for specific Electronic Circular Dichroism (ECD) computational studies on this compound for the assignment of its absolute configuration did not yield detailed research findings or specific data tables for this particular compound.

However, the principles of using ECD calculations as a powerful tool for determining the absolute configuration of chiral molecules are well-established in computational and theoretical chemistry. nih.govresearchgate.net This non-empirical method has become increasingly utilized due to advancements in time-dependent density functional theory (TDDFT), which offers a good balance between computational cost and accuracy. nih.gov

The general methodology for assigning the absolute configuration of a chiral molecule, which would be applicable to this compound, involves a comparison between an experimentally measured ECD spectrum and a theoretically calculated spectrum. researchgate.net The process typically includes the following steps:

Geometry Optimization: The geometries of the identified conformers are then optimized using quantum chemical methods, often at the density functional theory (DFT) level. researchgate.net

ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT. researchgate.netfrontiersin.org This calculation provides theoretical values for excitation energies, rotatory strengths, and oscillator strengths. nih.govnih.gov

Spectral Simulation and Comparison: The calculated spectra for each conformer are combined, considering their Boltzmann populations at a given temperature, to generate a final theoretical ECD spectrum. This simulated spectrum is then compared with the experimental ECD spectrum of the compound with an unknown absolute configuration. A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. researchgate.netnih.gov

For a molecule like this compound, the chromophore is the 3,4-dimethylphenyl group. The chiral center is the tertiary alcohol carbon atom bonded to the cyclopropyl and dimethylphenyl groups. The spatial arrangement of these groups around the chiral center will dictate the sign and intensity of the Cotton effects in the ECD spectrum. nih.gov

While specific computational data for this compound is not available in the public domain, the theoretical framework for its absolute configuration determination via ECD is robust. The application of TDDFT calculations would be the standard and reliable approach to unambiguously assign the stereochemistry of this chiral alcohol. researchgate.netfrontiersin.org

Despite extensive research, specific information regarding the derivatization and synthetic utility of the chemical compound this compound is not available in the public domain. General information regarding the reactivity of related structures, such as cyclopropyl carbinols and aryl cyclopropyl ketones, exists; however, detailed experimental data, including reaction schemes, yields, and spectroscopic information specifically for this compound and its derivatives, could not be located in the scientific literature, including chemical databases and patent filings.

The provided outline requires a thorough and scientifically accurate account of the compound's use as a building block in organic synthesis, including the synthesis of advanced chemical intermediates, its application in the construction of complex molecules, and the development of novel synthetic methodologies. This level of detail necessitates access to primary research articles or patents that specifically describe the reactions and applications of this compound.

Without such specific data, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each of the specified sections and subsections, including the creation of interactive data tables based on research findings.

Therefore, the article focusing solely on the chemical compound “this compound” as per the provided detailed outline cannot be generated at this time due to the absence of the necessary specific scientific data.

Q & A

Q. What are the standard chemical synthesis routes for 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol?

Methodological Answer: The compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-(3,4-dimethylphenyl)ethanone (DMPA), using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

  • Reduction Protocol : Dissolve DMPA in anhydrous ethanol or tetrahydrofuran (THF), add NaBH₄ under inert atmosphere, and stir at room temperature for 6–12 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Confirmation : Post-synthesis characterization is performed using ¹H/¹³C NMR (to confirm hydroxyl and cyclopropyl group integration) and GC-MS (to verify molecular ion peaks) .

Q. How is the compound’s structural conformation validated in crystallographic studies?

Methodological Answer: X-ray crystallography is employed to resolve the 3D structure. Key steps include:

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL or OLEX2 refines the structure against F² values, ensuring R-factor convergence below 0.05 .

Advanced Research Questions

Q. What biocatalytic strategies enhance enantioselective synthesis of this compound?

Methodological Answer: Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) achieves high enantiomeric excess (ee):

  • NADES Preparation : Mix choline chloride with glycerol (1:2 molar ratio) and adjust water content (10–30% v/v) to optimize enzyme activity .
  • Biotransformation : Incubate DMPA with NADES-containing yeast cells at 30°C for 48 hours. Monitor conversion via HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to achieve >95% ee for the (S)-enantiomer .
  • Optimization : Response surface methodology (RSM) identifies critical factors (e.g., pH, agitation rate) to maximize yield (≥80%) .

Q. How do solvent polarity and cyclopropane ring strain influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, accelerating cyclopropane ring opening. DFT calculations (B3LYP/6-31G*) model charge distribution and transition state geometry .
  • Ring Strain Analysis : Cyclopropane’s angle strain (60° vs. ideal 109.5°) increases reactivity. Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences between substituted derivatives .

Q. How can contradictory data on enantioselectivity in biocatalysis be resolved?

Methodological Answer:

  • Statistical Analysis : Apply multivariate ANOVA to identify confounding variables (e.g., NADES water content, yeast strain variability) .
  • Mechanistic Studies : Use stopped-flow fluorescence spectroscopy to monitor enzyme-substrate binding kinetics under varying NADES conditions .
  • Cross-Validation : Compare results with alternative biocatalysts (e.g., Pseudomonas fluorescens) to isolate strain-specific effects .

Comparative and Analytical Questions

Q. How does the steric bulk of the 3,4-dimethylphenyl group impact the compound’s biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 1-cyclopropyl-1-phenyl ethanol) and test antimicrobial activity via microdilution assays (MIC against S. aureus).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial cytochrome P450 enzymes. The dimethyl groups enhance hydrophobic binding (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-methylated analogs) .

Q. What advanced chromatographic techniques separate diastereomers of derivatives?

Methodological Answer:

  • Chiral SFC : Supercritical fluid chromatography (CO₂/ethanol mobile phase) on a Chiralcel OD-H column achieves baseline separation (resolution >2.0) of diastereomers at 25°C .
  • Method Validation : Calculate precision (RSD <2%) and recovery rates (>98%) per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.